molecular formula C10H8F3NO2 B13497996 6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid

6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid

Katalognummer: B13497996
Molekulargewicht: 231.17 g/mol
InChI-Schlüssel: OHNVLUGPQLXXTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring with a carboxylic acid group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

This can be done via direct fluorination or by using building blocks that already contain the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Catalysts like palladium (Pd) and nickel (Ni) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl and cyclopropyl groups in 6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid imparts unique properties such as increased lipophilicity and steric effects, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable in various applications.

Eigenschaften

Molekularformel

C10H8F3NO2

Molekulargewicht

231.17 g/mol

IUPAC-Name

6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)9(4-5-9)7-3-1-2-6(14-7)8(15)16/h1-3H,4-5H2,(H,15,16)

InChI-Schlüssel

OHNVLUGPQLXXTO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=CC=CC(=N2)C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.